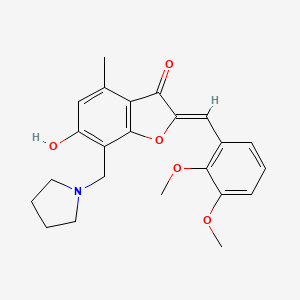
4,5-diphenyl-1-propyl-1H-imidazol-2-yl 3-fluorobenzyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives, which include the 4,5-diphenyl-1-propyl-1H-imidazol-2-yl structure, have been reported to show a broad range of biological activities, including antimicrobial potential . They have been found to be effective against various bacterial and fungal strains .
Antioxidant Activity
Some imidazole derivatives have been synthesized and evaluated for their antioxidant activity . This suggests that “4,5-diphenyl-1-propyl-1H-imidazol-2-yl 3-fluorobenzyl sulfone” could potentially be used in research related to oxidative stress and related diseases .
In Silico Studies
Imidazole derivatives have been used in in silico studies to explore their binding modes of interaction . This could potentially be applied to “4,5-diphenyl-1-propyl-1H-imidazol-2-yl 3-fluorobenzyl sulfone” to understand its interaction with various biological targets .
Anticonvulsant and Analgesic Effects
“2-[(3-fluorophenyl)methylsulfonyl]-4,5-diphenyl-1-propylimidazole” has been shown to have anticonvulsant and analgesic effects in animal models of epilepsy and neuropathic pain. This suggests potential applications in neurological research.
Modulation of GABA Receptors
“2-[(3-fluorophenyl)methylsulfonyl]-4,5-diphenyl-1-propylimidazole” has been shown to modulate the activity of GABA receptors. This could be of interest in research related to neurological disorders, as GABA receptors are involved in the regulation of neuronal excitability.
Antibacterial Activity in Agriculture
Sulfone derivatives, which include the “3-fluorobenzyl sulfone” structure, have shown good antibacterial activities against rice bacterial leaf blight caused by the pathogen Xanthomonas oryzaepv. pv. oryzae (Xoo) . This suggests potential applications in agricultural research .
Mechanism of Action
Target of Action
The compound, also known as 2-[(3-fluorophenyl)methylsulfonyl]-4,5-diphenyl-1-propylimidazole, is an imidazole derivative . Imidazole derivatives are known to interact with a variety of targets, including GABA receptors, and have been reported to exhibit a broad range of biological activities .
Mode of Action
The compound’s interaction with its targets involves the formation of hydrophobic interactions and hydrogen bonds . The presence of the fluorophenyl group and the sulfone moiety may enhance the compound’s binding affinity to its targets .
Biochemical Pathways
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the broad range of biological activities exhibited by imidazole derivatives . These effects could potentially include modulation of neuronal activity, anti-inflammatory effects, and antioxidant activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility can be affected by the polarity of the environment . Additionally, the compound’s reactivity may be influenced by the presence of other chemical species in the environment .
Future Directions
properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfonyl]-4,5-diphenyl-1-propylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O2S/c1-2-16-28-24(21-13-7-4-8-14-21)23(20-11-5-3-6-12-20)27-25(28)31(29,30)18-19-10-9-15-22(26)17-19/h3-15,17H,2,16,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDKFCRJNSRGKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N=C1S(=O)(=O)CC2=CC(=CC=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2359227.png)
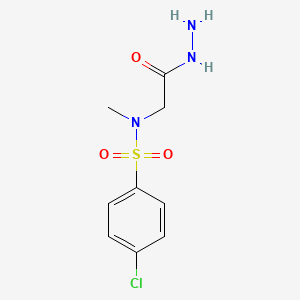


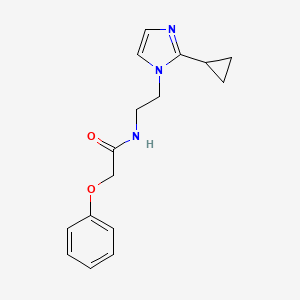
![N-(benzo[d]thiazol-2-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2359235.png)
![(E)-N-(3-chlorophenyl)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2359236.png)
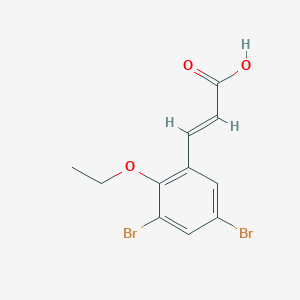
![8-chloro-5-oxo-N-phenyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2359238.png)
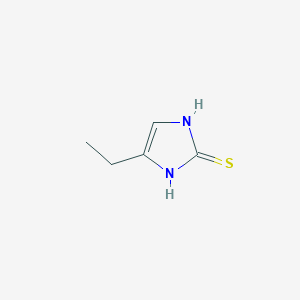
![4-(chloromethyl)-3-methyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2359241.png)
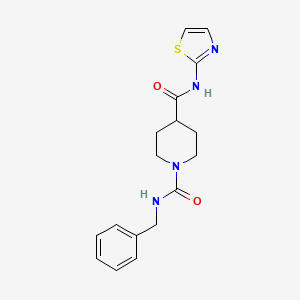
![Methyl 2-amino-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2359243.png)
